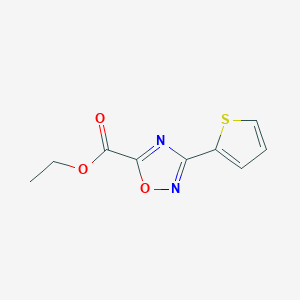

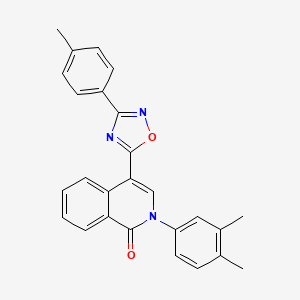

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The compound features a thiophene ring, a common structural motif in many pharmaceuticals and organic materials, linked to an oxadiazole ring, another important heterocycle known for its electron-rich nature and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as those containing the oxadiazole moiety, has been reported in the literature. For instance, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, which included the linkage of a 2-pyridyl ring with various moieties including 1,3,4-oxadiazole . The structures of these compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography . Although not the exact compound , these studies provide insight into the synthetic strategies that could be applied to the synthesis of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular geometry and electronic properties can also be investigated using theoretical methods such as density functional theory (DFT), as demonstrated in the characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Compounds containing the oxadiazole ring are known to participate in various chemical reactions. For example, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the formation of thiazoles, which could be further modified through methylation and other reactions . These findings suggest that Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate could also undergo similar transformations, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from related studies. For instance, the molecular electrostatic potential (MEP) and Mulliken population analysis can provide information on the potential sites for hydrogen bonding and reactivity . The spectroscopic characterization, including FTIR and NMR, is essential for understanding the functional groups present and their chemical environment .

科学的研究の応用

Chemical Synthesis and Building Blocks : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a compound related to Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate, has been used as a versatile building block in medicinal chemistry. It facilitates the formation of biologically relevant molecules (Jakopin, 2018).

Antimicrobial and Biological Activities : Research has shown that certain ethyl 1,2,4-oxadiazole derivatives possess antimicrobial, antilipase, and antiurease activities. These properties are significant for developing new pharmaceutical agents (Başoğlu et al., 2013).

Antihypertensive Activity : Some derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, highlighting their potential in cardiovascular drug development (Santilli & Morris, 1979).

Synthesis of Heterocyclic Compounds : Ethyl 1,2,4-oxadiazole derivatives are instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents (Wet-osot et al., 2017).

Anti-Inflammatory Properties : N-Substituted-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in vivo, suggesting their use in treating inflammatory conditions (Rajput et al., 2020).

Pharmaceutical Research and Drug Synthesis : The compound and its derivatives are actively used in pharmaceutical research for synthesizing new drugs with potential antibacterial, antifungal, and anti-inflammatory properties (Beltrame et al., 1993).

特性

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)